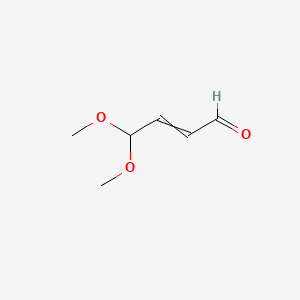
(2E)-4,4-Dimethoxybut-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-4,4-Dimethoxybut-2-enal is an organic compound with the molecular formula C6H10O3 It is characterized by the presence of an enal group (a conjugated system of a double bond and an aldehyde group) and two methoxy groups attached to the same carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4,4-Dimethoxybut-2-enal can be achieved through several methods. One common approach involves the reaction of 4,4-dimethoxybutanal with a suitable base to induce an aldol condensation, followed by dehydration to form the enal. The reaction conditions typically involve the use of a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced separation techniques, such as distillation or chromatography, ensures the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-4,4-Dimethoxybut-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 4,4-Dimethoxybutanoic acid.
Reduction: 4,4-Dimethoxybutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2E)-4,4-Dimethoxybut-2-enal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of (2E)-4,4-Dimethoxybut-2-enal involves its interaction with specific molecular targets. The enal group can participate in Michael addition reactions with nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-4-Methoxybut-2-enal: Lacks one methoxy group compared to (2E)-4,4-Dimethoxybut-2-enal.
(2E)-4,4-Dimethoxybut-2-enoic acid: Contains a carboxylic acid group instead of an aldehyde group.
(2E)-4,4-Dimethoxybut-2-en-1-ol: Contains a hydroxyl group instead of an aldehyde group.
Uniqueness
This compound is unique due to the presence of two methoxy groups on the same carbon atom, which imparts distinct chemical properties and reactivity. This structural feature allows for specific interactions and reactions that are not observed in similar compounds.
Propiedades
Número CAS |
18778-96-6 |
|---|---|
Fórmula molecular |
C6H10O3 |
Peso molecular |
130.14 g/mol |
Nombre IUPAC |
4,4-dimethoxybut-2-enal |
InChI |
InChI=1S/C6H10O3/c1-8-6(9-2)4-3-5-7/h3-6H,1-2H3 |
Clave InChI |
OJFHAFJGQZSFKT-UHFFFAOYSA-N |
SMILES canónico |
COC(C=CC=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



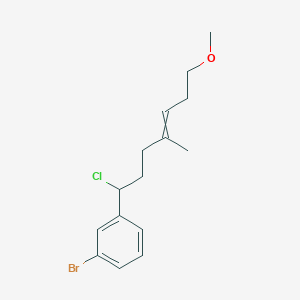
![4-[(furan-2-ylmethylidene)amino]-2H-1,2,4-triazole-3-thione](/img/structure/B12515007.png)
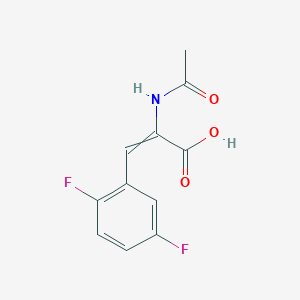
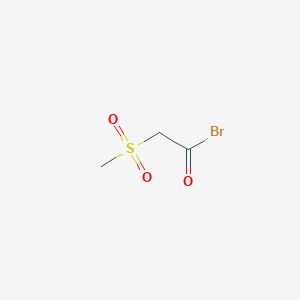
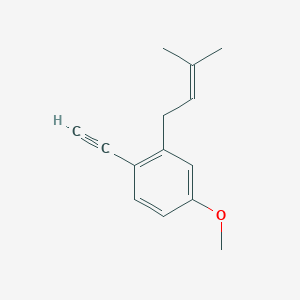
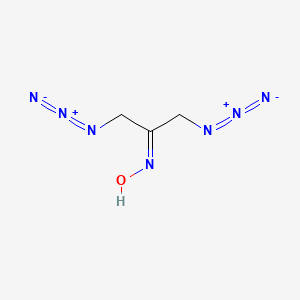

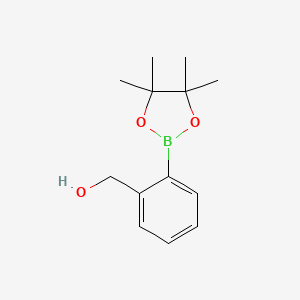
![N-[(S)-(2-diphenylphosphanylphenyl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12515068.png)

![Methyl 4-[2-cyano-3-(4-methoxycarbonylphenyl)-2-[4-(2-methylpropyl)phenyl]propyl]benzoate](/img/structure/B12515074.png)
![(3S)-N-cyclohexyl-N-[(2-methylsulfanylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B12515080.png)
![6-Fluoro-3-(3-fluorobenzene-1-sulfonyl)-1-[(piperidin-2-yl)methyl]-1H-indole](/img/structure/B12515083.png)
